![molecular formula C10H11BrO2 B1277809 4-Bromo-2,6-dimethylphenyl acetate CAS No. 60041-68-1](/img/structure/B1277809.png)
4-Bromo-2,6-dimethylphenyl acetate
Overview
Description
4-Bromo-2,6-dimethylphenyl acetate is a chemical compound with the empirical formula C10H11BrO2 . It has a molecular weight of 243.10 and is typically found in solid form . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) for 4-Bromo-2,6-dimethylphenyl acetate is 1S/C10H11BrO2/c1-6-4-9(11)5-7(2)10(6)13-8(3)12/h4-5H,1-3H3 . This identifier provides a standard way to encode the molecular structure of this compound.Physical And Chemical Properties Analysis
4-Bromo-2,6-dimethylphenyl acetate is a solid compound . It has a molecular weight of 243.10 . The compound does not have a reported flash point, indicating that it is not highly flammable .Scientific Research Applications
Pharmacological Research
Compounds similar to “4-Bromo-2,6-dimethylphenyl acetate”, such as diazine alkaloids, have a wide range of pharmacological applications . They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Anticancer Research
Diazine derivatives, which could potentially be synthesized from “4-Bromo-2,6-dimethylphenyl acetate”, have been reported to have anticancer properties . They have been used in the treatment of myeloid leukemia .
Antimicrobial Research
Diazine derivatives also exhibit antimicrobial properties . This suggests that “4-Bromo-2,6-dimethylphenyl acetate” could potentially be used in the synthesis of new antimicrobial agents.
Cardiovascular Research
Diazine derivatives have been reported to have cardiovascular effects . Therefore, “4-Bromo-2,6-dimethylphenyl acetate” could potentially be used in cardiovascular research.
Neuroprotection Research
Diazine derivatives have been reported to have neuroprotective effects . This suggests that “4-Bromo-2,6-dimethylphenyl acetate” could potentially be used in neuroprotection research.
Mechanism of Action
While the specific mechanism of action for 4-Bromo-2,6-dimethylphenyl acetate is not well-documented, a compound with a similar structure, 4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone, has been reported to inhibit intoxication by lethal toxin and block the entry of multiple other acid-dependent bacterial toxins and viruses into mammalian cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-9(11)5-7(2)10(6)13-8(3)12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPQEWQSYPPLOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429298 | |
Record name | 4-bromo-2,6-dimethylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dimethylphenyl acetate | |
CAS RN |
60041-68-1 | |
Record name | 4-bromo-2,6-dimethylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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